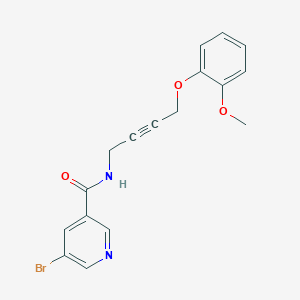

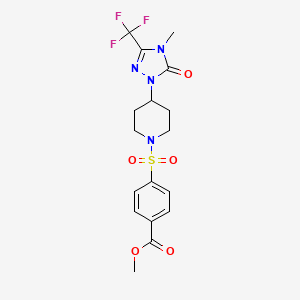

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-nicotinamide derivatives has been explored in the context of their potential interactions with 5-HT3 and dopamine D2 receptors. In one study, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared, including a compound with a 5-bromo-2-methoxy-6-methylaminonicotinamide moiety . This compound, particularly its (R)-isomer, demonstrated potent affinities for both receptors, indicating a successful synthetic approach to creating bioactive molecules .

Another study focused on the synthesis of 5-Bromo-nicotinonitrile, starting with 5-Bromo-nicotinic acid. The process involved chlorination with SOCl2 to produce 5-Bromo-nicotinate, followed by a reaction with ammonium aqueous to yield 5-Bromo-nicotinamide. Finally, using POCl3 as an oxidant, 5-Bromo-nicotinonitrile was obtained through a reflux reaction. The overall yield of this method was reported to be more than 48%, with the structures of intermediates and the target product confirmed by FT-IR and 1H NMR .

Molecular Structure Analysis

The molecular structure of 5-bromo-nicotinamide derivatives is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring. This structural feature is significant as it can influence the binding affinity to various receptors. The studies provided do not detail the complete molecular structure analysis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide specifically, but they do highlight the importance of substituents on the nicotinamide ring for receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-bromo-nicotinamide derivatives are multi-step processes that include chlorination, substitution, and oxidation reactions. The chlorination of 5-Bromo-nicotinic acid to form 5-Bromo-nicotinate, followed by the substitution reaction with ammonium aqueous to produce 5-Bromo-nicotinamide, and finally the oxidation to 5-Bromo-nicotinonitrile, are key steps in the synthesis pathway . These reactions are carefully controlled to achieve high yields and to ensure the integrity of the bromine and other functional groups that are critical for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-nicotinamide derivatives are influenced by the presence of the bromine atom and other substituents on the nicotinamide ring. The studies provided do not offer extensive data on the physical properties such as melting point, solubility, or stability of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide. However, the chemical properties, such as the ability to undergo substitution reactions and the affinity for binding to receptors, are highlighted. The potent affinities for 5-HT3 and dopamine D2 receptors suggest that the electronic and steric properties of the bromine-substituted nicotinamide ring are favorable for receptor interaction . The synthesis process and the characterization techniques like FT-IR and 1H NMR provide insights into the chemical nature of these compounds .

Safety And Hazards

The safety and hazards of “5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide” should be determined based on its physical and chemical properties, as well as its potential biological effects. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.

Future Directions

The future directions for “5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its properties and potential applications.

Please note that this analysis is based on the available information and there might be more recent studies or data related to “5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide” that are not included in this response.

properties

IUPAC Name |

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-22-15-6-2-3-7-16(15)23-9-5-4-8-20-17(21)13-10-14(18)12-19-11-13/h2-3,6-7,10-12H,8-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUTESUSRQUAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)